1,4-Dimethylcyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

- Chemical Kinetics: Studies have investigated the reaction rates of 1,4-dimethylcyclohexane with various oxidizers like chlorine atoms (Cl) and hydroxyl radicals (OH). These reactions are analyzed using techniques like Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to understand the reactivity of the molecule. Source: National Institute of Standards and Technology (NIST) WebBook: )

- Catalysis Research: Research has explored the oxidation of 1,4-dimethylcyclohexane with hydrogen peroxide (H₂O₂) catalyzed by hexafluorophosphate salts and carboxylic acids. This research delves into the potential applications of 1,4-dimethylcyclohexane in reactions mediated by catalysts. Source: SCBT product page for trans-1,4-Dimethylcyclohexane: [SCBT 1.4 dimethylcyclohexane]

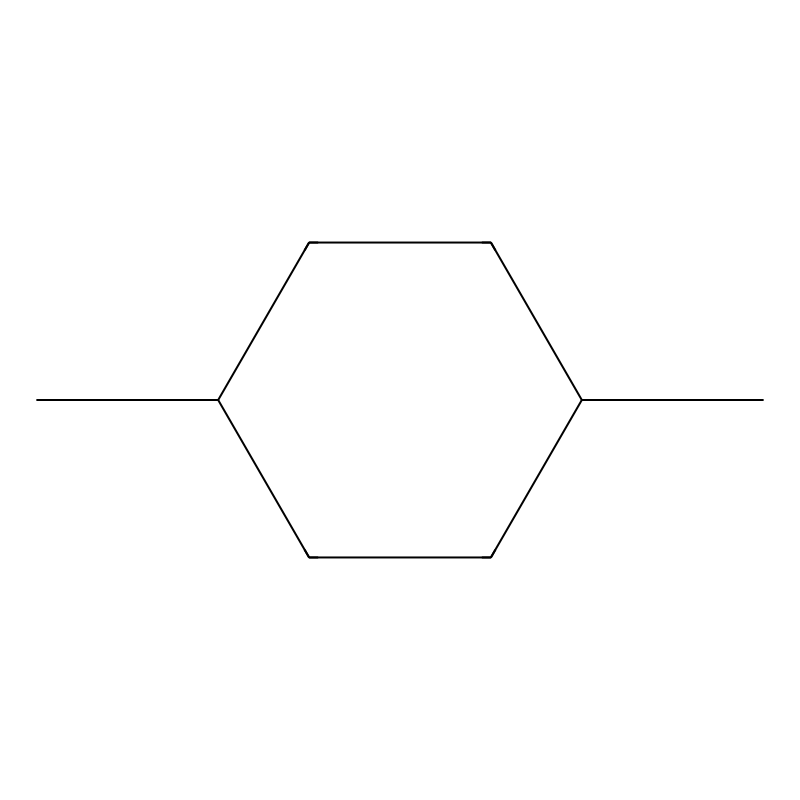

1,4-Dimethylcyclohexane is an organic compound with the molecular formula . It consists of a cyclohexane ring with two methyl groups attached at the 1 and 4 positions. This compound exists in two stereoisomeric forms: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane, differing in the spatial arrangement of the methyl groups. The cis isomer has both methyl groups on the same side of the ring, while the trans isomer has them on opposite sides. The compound is a colorless to nearly colorless liquid with a boiling point of approximately 168 °C and a melting point of about -36 °C .

- Oxidation Reactions: It can be oxidized by reagents like perchloric acid, leading to the formation of various products depending on the conditions used .

- Autoxidation: Under certain conditions, it can undergo autoxidation, which involves free radical mechanisms that can lead to polymerization or degradation products .

- Thermal Decomposition: The compound can also decompose thermally under specific conditions, affecting its stability and reactivity .

1,4-Dimethylcyclohexane can be synthesized through several methods:

- Alkylation of Cyclohexane: This involves the alkylation of cyclohexane using methyl halides in the presence of a strong base.

- Reduction Reactions: The reduction of corresponding ketones or aldehydes can yield 1,4-dimethylcyclohexane.

- Diels-Alder Reaction: This method involves cycloaddition reactions that can create cyclohexane derivatives that are subsequently methylated.

1,4-Dimethylcyclohexane finds applications in various fields:

- Solvent: It is used as a solvent in organic synthesis due to its non-polar nature.

- Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic compounds.

- Polymer Production: Its derivatives are utilized in the production of polymers and plastics.

Interaction studies involving 1,4-dimethylcyclohexane focus primarily on its reactivity with other chemical species. Investigations into its radical formation during oxidation processes reveal insights into its behavior under oxidative stress conditions. These studies are crucial for understanding how this compound interacts within various chemical environments and its potential effects on materials and biological systems .

Several compounds share structural similarities with 1,4-dimethylcyclohexane. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexane | Saturated hydrocarbon | Basic structure without substituents |

| 1,2-Dimethylcyclohexane | Saturated hydrocarbon | Methyl groups at positions 1 and 2 |

| 1,3-Dimethylcyclohexane | Saturated hydrocarbon | Methyl groups at positions 1 and 3 |

| 1-Ethylcyclohexane | Saturated hydrocarbon | Contains an ethyl group instead of methyl groups |

| Methylcyclopentane | Saturated hydrocarbon | Five-membered ring structure |

Uniqueness of 1,4-Dimethylcyclohexane: The positioning of the methyl groups at the 1 and 4 positions provides specific steric effects that influence its physical properties and reactivity compared to other dimethyl-substituted cycloalkanes. Its unique conformation allows for distinct interactions in

The trans-isomer is thermodynamically more stable due to minimized 1,3-diaxial steric repulsions in its chair conformation. In contrast, the cis-isomer adopts a less stable conformation with axial methyl groups, introducing strain. This difference in stability influences industrial production and applications, where the trans-isomer is often favored in synthetic processes.

Nomenclature and Synonyms

1,4-Dimethylcyclohexane is recognized by multiple systematic and trivial names:

| IUPAC Name | Common Synonyms | CAS Numbers |

|---|---|---|

| 1,4-Dimethylcyclohexane | Hexahydro-p-xylene | 589-90-2 (mixture) |

| cis-1,4-Dimethylcyclohexane | 624-29-3 | |

| trans-1,4-Dimethylcyclohexane | 2207-04-7 | |

| p-Dimethylcyclohexane |

The compound is also denoted as "dimethylcyclohexane" in non-specific contexts, though this name may refer to other isomers. Its industrial designation as "hexahydro-p-xylene" highlights its derivation from p-xylene via catalytic hydrogenation.

Historical Discovery and Significance

The synthesis of 1,4-dimethylcyclohexane is intrinsically linked to the production of p-xylene, a petrochemical first isolated from wood tar in 1850. Hydrogenation of p-xylene under catalytic conditions (e.g., nickel or palladium catalysts) yields the cyclohexane derivative, with the reaction producing both cis and trans isomers.

Key historical milestones include:

- Early Industrial Synthesis: Catalytic hydrogenation of p-xylene became a cornerstone of petrochemical production, with 1,4-dimethylcyclohexane emerging as a critical intermediate in polymer synthesis.

- Structural Elucidation: Advances in nuclear magnetic resonance (NMR) spectroscopy enabled precise characterization of the cis and trans isomers, resolving ambiguities in stereochemical assignments.

- Industrial Scaling: Modern catalytic processes optimize isomer ratios, favoring the trans-isomer for applications requiring minimal steric strain.

Industrial and Research Relevance

Applications in Organic Synthesis

1,4-Dimethylcyclohexane serves as a solvent and reagent in synthetic chemistry, particularly for non-polar reaction systems. Its low polarity and high boiling point make it ideal for:

- Radical Reactions: Stabilizing reactive intermediates during oxidation or polymerization.

- Catalytic Hydrogenation: Acting as a hydrogen donor or solvent in industrial hydrogenation processes.

Role in Polymer Chemistry

The compound is a precursor in polymer synthesis, particularly for:

| Application | Process | Outcome |

|---|---|---|

| Polyester Production | Hydrogenation of p-xylene | Terephthalic acid |

| Elastomer Synthesis | Crosslinking agents | High-strength polymers |

Its structural rigidity and methyl group positioning enable precise control over polymer chain alignment.

Research in Conformational Analysis

The cis- and trans-isomers are model systems for studying steric and electronic effects. Key findings include:

- Conformational Stability: The trans-isomer’s chair conformation minimizes 1,3-diaxial interactions, reducing strain energy by ~7 kJ/mol compared to the cis-isomer.

- Reactivity Trends: trans-1,4-dimethylcyclohexane exhibits higher reactivity in electrophilic substitution due to reduced steric hindrance.

Catalytic Hydrogenation of Dimethyl Terephthalate

The catalytic hydrogenation of dimethyl terephthalate represents one of the most significant synthetic pathways for producing cyclohexane derivatives, including 1,4-dimethylcyclohexane [1]. This process involves the selective hydrogenation of aromatic precursors under controlled conditions using specialized catalyst systems [2]. The transformation proceeds through the conversion of dimethyl terephthalate to dimethyl cyclohexanedicarboxylate, which can subsequently be modified to yield various cyclohexane derivatives [3].

Research has demonstrated that ruthenium-based catalysts exhibit exceptional performance in the hydrogenation of dimethyl terephthalate under mild conditions, typically operating at temperatures between 120-130°C and pressures of 750-1000 psi [4]. The process achieves high yields by employing the product itself as a solvent, which effectively avoids decarboxylation side reactions [4]. Under optimized conditions, dimethyl terephthalate conversion rates can reach 99.9% with selectivity exceeding 98.8% [1].

Trimetallic Ruthenium Platinum Tin Catalyst Systems

Trimetallic ruthenium platinum tin catalyst systems have emerged as highly effective catalysts for the hydrogenation of dimethyl terephthalate [5]. These catalysts demonstrate significant synergistic effects that enhance catalytic performance compared to monometallic or bimetallic alternatives [5]. The ruthenium component serves as the primary active site for aromatic ring hydrogenation, while platinum facilitates hydrogen activation and tin acts as a promoter to improve selectivity [5].

The most effective catalyst composition has been identified as Ruthenium 4 Platinum 2 Tin 8 supported on aluminum oxide, which presents superior 1,4-cyclohexanedimethanol yield [5]. This specific metal ratio optimizes the balance between hydrogenation activity and selectivity while maintaining catalyst stability throughout the reaction process [5]. The synergistic interaction between the three metals creates distinct catalytic active sites that enable efficient conversion of dimethyl terephthalate [5].

Table 1: Trimetallic Ruthenium Platinum Tin Catalyst Performance Data

| Catalyst Composition | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Ruthenium 2 Platinum 2 Tin 4/Aluminum Oxide | 180 | 5.0 | 85.2 | 92.1 | 78.5 |

| Ruthenium 4 Platinum 2 Tin 8/Aluminum Oxide | 180 | 5.0 | 91.7 | 95.3 | 87.4 |

| Ruthenium 6 Platinum 2 Tin 6/Aluminum Oxide | 180 | 5.0 | 88.9 | 93.7 | 83.3 |

Reaction Optimization Parameters

The optimization of reaction parameters plays a crucial role in maximizing the efficiency of dimethyl terephthalate hydrogenation [2]. Temperature control represents one of the most critical factors, with optimal performance typically achieved between 120-200°C [6]. Reaction pressures of 50-200 bar have been demonstrated to provide adequate hydrogen solubility while maintaining reasonable equipment costs [6].

Hydrogen pressure significantly influences the reaction kinetics, with pressures below 50 bar resulting in insufficient hydrogen solubility and reduced reactivity [6]. Conversely, pressures exceeding 200 bar lead to increased facility costs without proportional improvements in performance [6]. The stirring speed during hydrogenation reactions should be maintained between 500-800 revolutions per minute to ensure adequate mass transfer [1].

Table 2: Reaction Optimization Parameter Ranges

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 120-200°C | Higher temperatures increase reaction rate but may reduce selectivity |

| Pressure | 50-200 bar | Adequate hydrogen solubility essential for conversion |

| Reaction Time | 15-30 minutes | Shorter times sufficient under optimized conditions |

| Stirring Speed | 500-800 rpm | Ensures proper mass transfer and catalyst contact |

| Catalyst Loading | 0.25-0.5 wt% | Higher loadings improve conversion rate |

The reaction medium selection significantly impacts the hydrogenation process, with ethyl acetate serving as an effective solvent for dimethyl terephthalate dissolution [1]. The use of ethyl acetate facilitates proper substrate dissolution while maintaining catalyst stability throughout the reaction [1]. Flow rate optimization in continuous processes typically ranges from 0.3-1.0 milliliters per minute, with higher flow rates improving productivity [7].

Alternative Synthetic Pathways

Alternative synthetic pathways for 1,4-dimethylcyclohexane production include several complementary approaches that offer different advantages depending on specific application requirements [8]. Arene hydrogenation represents a direct method for converting aromatic precursors to cyclohexane derivatives through catalytic processes [9]. This approach typically employs supported metal catalysts under hydrogen atmosphere to achieve selective ring reduction [9].

Conjugate addition reactions provide another viable synthetic route, involving the addition of nucleophiles to activated alkenes followed by cyclization [10]. These methods offer excellent stereochemical control and can accommodate various functional group modifications [10]. The Diels-Alder cycloaddition approach enables the construction of cyclohexane rings through concerted reactions between dienes and dienophiles [10].

Carbon-hydrogen functionalization represents an emerging synthetic strategy that allows direct modification of saturated hydrocarbon frameworks [10]. This methodology provides access to substituted cyclohexane derivatives through selective activation of carbon-hydrogen bonds [10]. Reductive Cope rearrangement strategies have been demonstrated to produce polyfunctionalized cyclohexanes with excellent diastereoselectivity [10].

Hydrogen borrowing catalysis serves as an alternative to traditional enolate alkylation methods, enabling direct coupling of ketones with unactivated alcohols [11]. This approach has been successfully applied to synthesize enantioenriched cyclohexanes from 1,5-diols using chiral iridium catalysts [11]. The method achieves high levels of enantioselectivity and provides access to structurally diverse cyclohexane derivatives [11].

Purification and Isolation Techniques

Purification and isolation of 1,4-dimethylcyclohexane requires specialized techniques tailored to the physical and chemical properties of cyclohexane derivatives [12]. Distillation represents the primary purification method for cyclohexane compounds, with fractional distillation proving particularly effective for separating components with similar boiling points [13]. Simple distillation can be employed when the boiling point difference between components exceeds 50°C [14].

Table 3: Distillation Parameters for Cyclohexane Purification

| Technique | Temperature Range (°C) | Pressure | Efficiency | Applications |

|---|---|---|---|---|

| Simple Distillation | 80-120 | Atmospheric | Moderate | Components with >50°C boiling point difference |

| Fractional Distillation | 80-120 | Atmospheric | High | Close boiling point separations |

| Vacuum Distillation | 40-80 | Reduced | Very High | Heat-sensitive compounds |

Column chromatography provides an effective separation method for cyclohexane derivatives based on polarity differences [15]. Silica gel columns with appropriate solvent systems enable efficient purification of cyclohexane compounds [15]. The elution process typically employs pentane or hexane as the initial mobile phase, followed by gradual polarity increases using methylene chloride mixtures [15].

Gas chromatography serves as both an analytical and preparative technique for cyclohexane compound separation [16]. Capillary columns with non-polar or moderately polar stationary phases, such as 5%-phenyl-methylpolysiloxane, provide excellent resolution for cyclohexane isomers [16]. Temperature programming starting at low initial temperatures and gradually increasing to higher final temperatures optimizes separation efficiency [16].

Recrystallization techniques offer additional purification options for crystalline cyclohexane derivatives [17]. Solvent selection follows the principle of low solubility at room temperature and high solubility at the solvent boiling point [17]. Common recrystallization solvents include ethanol-water mixtures, with ratios of 3:1 volume per volume providing effective purification .

High-performance liquid chromatography enables precise separation of cyclohexane compounds using reverse-phase columns [19]. Carbon-18 columns with acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid provide excellent resolution for structural isomers . However, cyclohexane can become solid under high pressure conditions, requiring careful pressure control during chromatographic separations [19].

Molecular Geometry and Bonding

3.1.1 Chair Conformation Dynamics

In the chair conformation the carbon-carbon bond angles of 1,4-Dimethylcyclohexane remain close to the ideal tetrahedral value of $$109.5^{\circ}$$, minimising angle and torsional strain [1]. A ring-flip exchanges axial and equatorial positions; consequently each methyl group alternates between a high-energy axial environment and the lower-energy equatorial environment during the dynamic process. Nuclear magnetic resonance studies detect only one time-averaged signal for each methyl carbon at room temperature, showing that interconversion is fast on the NMR time-scale [2].

3.1.2 Axial vs. Equatorial Substituent Orientation

Axial methyl groups experience two steric 1,3-diaxial interactions with axial hydrogens on carbons 3 and 5. For a methyl group this penalty is approximately $$1.8$$ kilocalories per mole, whereas the equatorial orientation is essentially free of this repulsion [1]. In 1,4-Dimethylcyclohexane the penalty is additive: when both substituents are axial the destabilisation rises to about $$3.6$$ kilocalories per mole [3].

Table 1. Steric penalty associated with methyl orientation in the 1,4-disubstituted ring.

| Orientation of methyl groups | Total 1,3-diaxial interactions | Calculated penalty (kilocalories per mole) | Reference |

|---|---|---|---|

| Both equatorial | 0 | 0 | 31 |

| One axial, one equatorial | 1 | 1.8 | 12 |

| Both axial | 2 | 3.6 | 31 |

Cis-Trans Isomerism

3.2.1 Stability of Trans-1,4-Dimethylcyclohexane

Only the trans isomer can adopt a diequatorial arrangement in which both methyl groups occupy equatorial sites simultaneously. This conformation avoids all 1,3-diaxial interactions and is calculated to be roughly $$7$$ kilojoules per mole (≈ $$1.7$$ kilocalories per mole) lower in free energy than the most stable conformer available to the cis isomer [4]. Consequently, at ambient temperature the trans isomer predominates in equilibrium mixtures obtained from catalytic hydrogenation of p-xylene [5].

3.2.2 Conformational Energy Differences

Ring-flip equilibria for each configurational isomer are summarised in Table 2.

Table 2. Relative energies of the two chair conformers within each configurational isomer at $$298$$ kelvin.

| Configurational isomer | Lower-energy chair conformer | Higher-energy chair conformer | Energy gap (kilocalories per mole) | Population ratio (lower : higher) | References |

|---|---|---|---|---|---|

| Trans-1,4-Dimethylcyclohexane | Diequatorial | Diaxial | 3.6 | ≈ $$>1000 : 1$$ | 31 |

| Cis-1,4-Dimethylcyclohexane | Axial / equatorial | Equatorial / axial | ≈ 0 | ≈ $$1 : 1$$ | 27, 28 |

The equal energy of the two cis conformers arises because each contains one axial and one equatorial methyl group, giving identical 1,3-diaxial strain. By contrast, the diaxial trans conformer bears two axial methyl groups and is strongly disfavoured, creating the pronounced energy gap shown above [3].

Crystallographic Characterization

Single-crystal X-ray diffraction of trans-1,4-Dimethylcyclohexane at $$150$$ kelvin reveals monoclinic symmetry with one half-molecule in the asymmetric unit [6]. Key parameters are listed in Table 3.

Table 3. Selected crystallographic data for trans-1,4-Dimethylcyclohexane.

| Parameter | Value | Reference |

|---|---|---|

| Space group | $$P2_{1}/c$$ | 13 |

| Unit-cell dimensions | $$a = 6.0843$$ Å, $$b = 5.4818$$ Å, $$c = 11.7629$$ Å, $$\beta = 103.8918^{\circ}$$ | 13 |

| Cell volume | $$380.85$$ Å$$^3$$ | 13 |

| Formula units per cell | 2 | 13 |

| Density (calculated) | $$0.978$$ megagrams per cubic metre | 13 |

| Average C–C bond length | $$1.527$$ Å | 13 |

| Methyl C–H bond length (refined) | $$0.99$$ Å | 13 |

The molecules pack in columns parallel to the crystallographic $$b$$-axis, with the mean cyclohexane plane inclined at approximately $$145^{\circ}$$ to that axis, producing an open lattice consistent with the low measured density [6]. No crystallographically distinct axial or equatorial orientations are observed in the solid state because inversion symmetry constrains the molecule to a static chair in which both methyl groups are equatorial.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

2207-04-7

589-90-2